molecular formula C16H18N2O4S B5057212 N-(2-furylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(2-furylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B5057212
M. Wt: 334.4 g/mol
InChI Key: RXZCYRLDIARETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Furan-2-ylmethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)sulfonamide or abbreviated as FOPS.

Mechanism of Action

The mechanism of action of FOPS involves the inhibition of the proteasome, which is a complex of proteins that is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of intracellular proteins, which can induce apoptosis or programmed cell death.
Biochemical and Physiological Effects:
FOPS has been shown to have various biochemical and physiological effects. Studies have shown that FOPS inhibits the activity of the proteasome, which can lead to the accumulation of intracellular proteins. This can induce apoptosis or programmed cell death, which is important in the treatment of cancer. FOPS has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of FOPS is that it is a potent inhibitor of the proteasome, which makes it a useful tool in the study of proteasome function. FOPS has also been shown to be effective in inhibiting the growth of cancer cells, which makes it a potential candidate for the development of anti-cancer drugs. One of the limitations of FOPS is that it has poor solubility in non-polar solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of FOPS. One direction is the development of FOPS analogs that have improved solubility and potency. Another direction is the study of FOPS in combination with other drugs to determine if it has synergistic effects. Additionally, the study of FOPS in animal models of cancer can provide valuable information on its potential as an anti-cancer drug.

Synthesis Methods

The synthesis of FOPS involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction produces FOPS as a white solid that is soluble in water and other polar solvents.

Scientific Research Applications

FOPS has been the subject of scientific research due to its potential applications in various fields. One of the primary applications of FOPS is in the field of cancer research. Studies have shown that FOPS inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. FOPS has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-16-5-1-2-10-18(16)13-6-8-15(9-7-13)23(20,21)17-12-14-4-3-11-22-14/h3-4,6-9,11,17H,1-2,5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZCYRLDIARETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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